2-(Pentan-3-yl)morpholine

Description

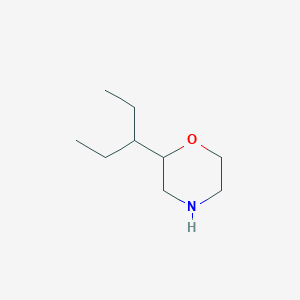

2-(Pentan-3-yl)morpholine is a chemical compound with the molecular formula C9H19NO It is a morpholine derivative, characterized by the presence of a pentan-3-yl group attached to the nitrogen atom of the morpholine ring

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-pentan-3-ylmorpholine |

InChI |

InChI=1S/C9H19NO/c1-3-8(4-2)9-7-10-5-6-11-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

RBEAGKHPGPPBFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1CNCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)morpholine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 3-pentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Pentan-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenated compounds, such as alkyl halides, are often used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(Pentan-3-yl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: this compound is used in the production of agrochemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Morpholine: The parent compound, which lacks the pentan-3-yl group.

N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness: 2-(Pentan-3-yl)morpholine is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

2-(Pentan-3-yl)morpholine is a morpholine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure, characterized by a pentan-3-yl side chain, influences its lipophilicity and interaction with biological targets. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.24 g/mol. The compound features a morpholine ring, which is known for its ability to form hydrogen bonds and interact with various biological macromolecules.

| Property | Value |

|---|---|

| CAS Number | 2742657-93-6 |

| Molecular Formula | C9H17N |

| Molecular Weight | 155.24 g/mol |

| Boiling Point | Not specified |

Antimicrobial Activity

Research has indicated that morpholine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example, it was evaluated for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.6 ± 0.5 |

| HeLa | 4.8 ± 0.3 |

This data highlights the potential of this compound as a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with cellular membranes and specific protein targets. The lipophilic nature of the pentan-3-yl group enhances membrane permeability, allowing for better cellular uptake. Once inside the cell, it may interfere with signaling pathways or induce apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various morpholine derivatives, including this compound, against a panel of bacterial strains using the agar well diffusion method. The results demonstrated significant inhibition zones for both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial activity .

- Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over different time periods. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.